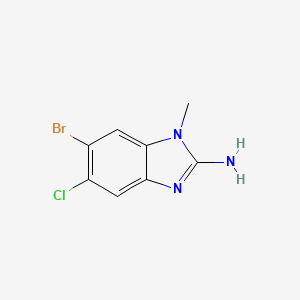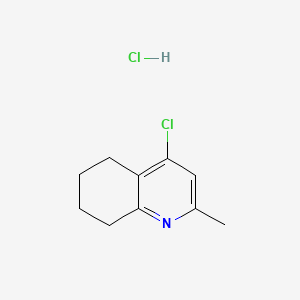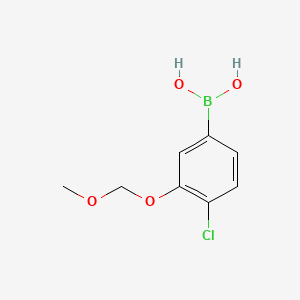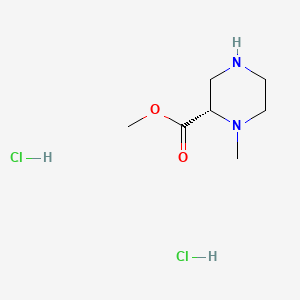![molecular formula C7H3BrClN3O B13462771 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is a heterocyclic compound that belongs to the pyridopyrazine family This compound is characterized by the presence of bromine and chlorine substituents on the pyridopyrazine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Pyridopyrazine Core: The pyridopyrazine core can be synthesized through cyclization reactions involving pyridine and pyrazine derivatives. For example, the reaction between 2,3-dichloropyridine and hydrazine can yield the pyridopyrazine core.
Introduction of Bromine and Chlorine Substituents: The bromine and chlorine substituents can be introduced through halogenation reactions. For instance, bromination and chlorination of the pyridopyrazine core using bromine and chlorine reagents under controlled conditions can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different oxidation states and derivatives.
Cyclization Reactions: The pyridopyrazine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states and functionalized compounds.
Aplicaciones Científicas De Investigación
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including protein kinases and enzymes involved in disease processes.
Material Science: The compound’s unique electronic properties make it suitable for use in the development of fluorescent materials and organic electronic devices.
Mecanismo De Acción
The mechanism of action of 7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one involves its interaction with specific molecular targets and pathways. For example, it can inhibit protein kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis . The compound may also interact with enzymes and receptors, affecting their activity and downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-2-one
- 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
- 7-bromo-6-chloro-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one
Uniqueness
7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one is unique due to its specific substitution pattern and the resulting electronic and steric effects
Propiedades
Fórmula molecular |
C7H3BrClN3O |
|---|---|
Peso molecular |
260.47 g/mol |
Nombre IUPAC |
7-bromo-6-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H3BrClN3O/c8-3-1-4-7(12-6(3)9)11-5(13)2-10-4/h1-2H,(H,11,12,13) |
Clave InChI |
JVYMMYHVJOFKDP-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=C1Br)Cl)NC(=O)C=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)


![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)






![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
![3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13462755.png)
![3-[(Tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13462759.png)
![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)
